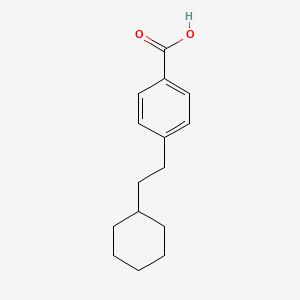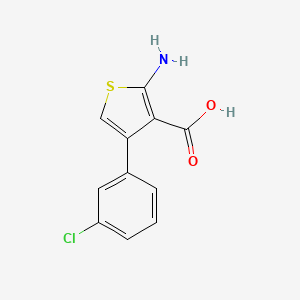
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is a heterocyclic compound that contains a thiophene ring, an amino group, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
科学研究应用
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic roles in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .
相似化合物的比较
Similar Compounds
2-aminothiazole: Known for its antimicrobial and antifungal properties.
4-chlorophenylthiourea: Used in the synthesis of various heterocyclic compounds with biological activity.
3-chlorophenylthiophene: Similar in structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid is unique due to its combination of a thiophene ring, an amino group, and a chlorophenyl group.
属性
分子式 |
C11H8ClNO2S |
|---|---|
分子量 |
253.71 g/mol |
IUPAC 名称 |
2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
InChI 键 |
BEVRGXJQQIDOLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)
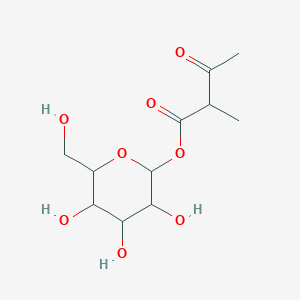

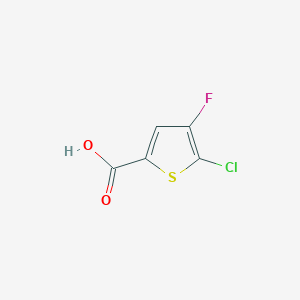
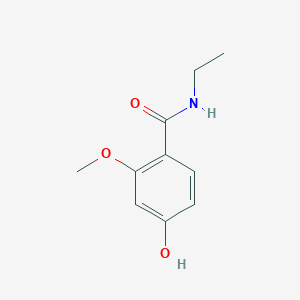
![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)
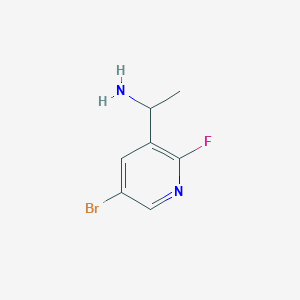
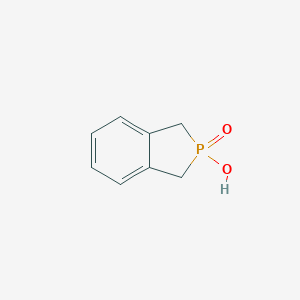
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)

